![molecular formula C25H21N3O5S2 B2850921 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide CAS No. 864937-40-6](/img/structure/B2850921.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that features a unique combination of benzodioxin, thiazole, and sulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new aromatic or aliphatic groups.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide involves several key steps:
- Starting Materials : The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride.
- Reaction Conditions : The reaction is conducted in an aqueous basic medium under controlled pH conditions.
- Intermediate Formation : The initial compound undergoes further reactions with various 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target compound.
- Characterization : The synthesized compounds are characterized using techniques such as proton nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and elemental analysis to confirm their structures .
Anti-Diabetic Potential
One of the most promising applications of this compound is its anti-diabetic activity. Studies have shown that derivatives of the compound exhibit significant inhibition of the enzyme α-glucosidase, which plays a crucial role in carbohydrate digestion and glucose absorption. This inhibition can lead to reduced postprandial blood glucose levels, making it a potential candidate for diabetes management .
Anti-Inflammatory Properties
Research indicates that compounds related to this compound possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce cytokine production in various cell models. Such effects suggest their utility in treating inflammatory diseases .
Case Study 1: Diabetes Management
In a controlled study evaluating the anti-diabetic effects of synthesized derivatives, researchers administered varying doses of this compound to diabetic animal models. The results demonstrated a significant decrease in blood glucose levels compared to control groups treated with placebo. These findings indicate the compound's potential as a therapeutic agent for diabetes .
Case Study 2: Inflammation Reduction
Another study focused on the anti-inflammatory effects of this compound in vitro using human cell lines exposed to pro-inflammatory cytokines. The results showed that treatment with the compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that this compound could be beneficial in managing chronic inflammatory conditions .
Wirkmechanismus
The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin and sulfonamide groups but lacks the thiazole and additional aromatic groups.
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide: This compound has a similar benzodioxin structure but different substituents on the aromatic rings.
Uniqueness
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is unique due to its combination of benzodioxin, thiazole, and sulfonamide groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the thiazole ring may enhance its binding affinity to certain biological targets, while the sulfonamide group could contribute to its solubility and stability.
Biologische Aktivität
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Benzodioxin moiety : Known for various biological activities.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
- Sulfonamide group : Commonly exhibits enzyme inhibition capabilities.
The molecular formula is C19H20N4O3S, and it possesses a molar mass of approximately 372.46 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzodioxin intermediate : This is often achieved through cyclization reactions involving phenolic compounds.
- Thiazole formation : This can be accomplished via condensation reactions with appropriate thioketones.
- Final coupling : The sulfonamide moiety is introduced through nucleophilic substitution reactions.
Enzyme Inhibition
Research has indicated that compounds containing the benzodioxin structure exhibit significant enzyme inhibitory activities. For instance:
- α-glucosidase Inhibition : Studies have shown that various sulfonamide derivatives demonstrate substantial inhibitory effects against α-glucosidase, which is crucial for managing type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption .
- Acetylcholinesterase (AChE) Inhibition : Some derivatives also exhibit weak to moderate inhibition of AChE, suggesting potential applications in treating Alzheimer's disease .
Anticancer Potential
Compounds with similar structures have been reported to possess anticancer properties. For example:
- Certain benzodioxane derivatives have demonstrated anti-proliferative effects against various cancer cell lines .
The biological activity of this compound is likely mediated through:
- Enzyme Binding : The compound may bind to active sites of enzymes like α-glucosidase and AChE, altering their activity and leading to therapeutic effects.
- Molecular Docking Studies : In silico studies suggest favorable interactions between the compound and target enzymes, supporting its potential efficacy .
Case Studies and Research Findings
Several studies highlight the biological activities associated with this compound:
Eigenschaften
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S2/c1-16-6-9-18(10-7-16)35(30,31)28-20-5-3-2-4-19(20)24(29)27-25-26-21(15-34-25)17-8-11-22-23(14-17)33-13-12-32-22/h2-11,14-15,28H,12-13H2,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZKWHKECSKSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.